2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide
Description
This compound is a synthetic acetamide derivative characterized by a complex sulfur-rich architecture, featuring three phenylsulfanyl moieties and a 2,4,5-trifluoroanilino group. The trifluoroanilino motif is known to improve metabolic stability and membrane permeability, while the sulfanyl groups may facilitate disulfide bond formation or metal chelation, common mechanisms in enzyme inhibition or ferroptosis induction .
Properties
IUPAC Name |
2-[4-[4-[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(2,4,5-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F6N2O2S3/c29-19-9-23(33)25(11-21(19)31)35-27(37)13-39-15-1-5-17(6-2-15)41-18-7-3-16(4-8-18)40-14-28(38)36-26-12-22(32)20(30)10-24(26)34/h1-12H,13-14H2,(H,35,37)(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATZKQPVFWABIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2F)F)F)SC3=CC=C(C=C3)SCC(=O)NC4=CC(=C(C=C4F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F6N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features multiple functional groups, including trifluoroaniline and sulfanyl groups, which are known to influence biological activity. The presence of electron-withdrawing groups such as trifluoromethyl can enhance the lipophilicity and reactivity of the molecule.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives related to this compound. The following table summarizes key findings regarding its antibacterial activity:
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values indicate a strong potential for clinical applications in treating bacterial infections.
The mechanism by which this compound exerts its antibacterial effects may involve several pathways:
- Disruption of Bacterial Cell Wall Synthesis : The sulfanyl groups may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Inhibition of Protein Synthesis : The structural similarity to known antibiotics suggests a possible interaction with ribosomal RNA.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in bacterial cells, leading to cell death.
Case Studies
A notable study published in 2018 focused on synthesizing and testing various thiazolidine derivatives for antibacterial activity. The results indicated that compounds with similar structural motifs to 2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide exhibited promising results against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its trifold sulfanyl linkage and trifluorinated aromatic rings. Below is a comparative analysis with structurally or functionally related compounds:
Pharmacological Findings (Inferred)
Potency: The trifluoroanilino group may confer higher potency compared to non-fluorinated analogs, as seen in kinase inhibitors like gefitinib .
Therapeutic Window: Similar to ferroptosis inducers in oral squamous cell carcinoma (OSCC), the compound could exploit differential redox vulnerabilities between cancerous and normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
